8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one
Description
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a fused heterocyclic compound featuring an isoxazole ring fused to a quinoline scaffold at the [4,3-c] positions, with a trifluoromethyl (-CF₃) substituent at the 8-position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H5F3N2O2 |
|---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-15-8)10(17)18-16-9/h1-4,16H |
InChI Key |
WZVQHTNBTKBLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NOC3=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Synthetic Methods
| Method | Key Reagents/Catalysts | Yield | Advantages | Limitations |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | Nitrile oxides, DIPEA | 35–40% | Mild conditions, scalable | Low solubility of CF₃ precursors |
| Friedländer Condensation | o-Aminoketones, HCl | 40–60% | High regioselectivity | Limited substrate availability |
| Ru-Catalyzed Annulation | [(p-cymene)RuCl₂]₂, HOAc | 50–84% | High yields, gram-scale feasible | Requires inert atmosphere |
| Intermediate-Based | Vilsmeier reagent, NH₂OH | 30–45% | Modular, adaptable | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced isoxazoloquinolines, and substituted trifluoromethyl compounds .
Scientific Research Applications
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with its targets, leading to significant biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Electronic Effects
The table below compares key structural and electronic features of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one with related compounds:
Key Observations:
- The [4,3-c] fusion in the target compound distinguishes it from [3,4-b]-fused analogs, altering ring strain and π-conjugation .
Reactivity in Tandem Mannich–Electrophilic Amination
Isoxazolo[3,4-b]quinolin-3(1H)-one (a quinoline-based analog) exhibits higher reactivity in tandem Mannich–amination reactions than its pyridine counterpart, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Computational studies reveal a lower energy barrier for the quinoline derivative (14.3–16.7 kcal/mol vs. 16.2–18.1 kcal/mol for pyridine analogs) due to extended conjugation and stabilization of intermediates . The CF₃ group in the target compound may further modulate reactivity by polarizing the isoxazole ring.
Biological Activity
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to an isoxazole moiety fused with a quinoline structure. This unique arrangement contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of isoxazoloquinolines exhibit promising anticancer activity. For instance, compounds similar to 8-(trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for growth inhibition were reported as approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells after 72 hours of treatment, indicating their potential as effective anticancer agents .
| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72h |
|---|---|---|
| MCF-7 | 8.47 | 16.36 |
| HeLa | 9.22 | 16.33 |
The mechanism underlying the anticancer activity involves the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Molecular docking studies revealed strong binding affinities to MMP-2 and MMP-9, suggesting that these compounds could effectively disrupt cancer progression by targeting these enzymes .
Synthesis Methods
The synthesis of 8-(trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one typically involves multi-step organic reactions including:
- Formation of Isoxazole Ring : The initial step often includes the reaction of hydrazines with appropriate carbonyl compounds.
- Friedländer Condensation : This method is commonly employed to construct the quinoline framework.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through various electrophilic fluorination methods.
These synthetic pathways ensure high yields and purity, making the compound readily available for biological testing .
Case Studies
Several case studies have highlighted the effectiveness of isoxazole derivatives in treating various diseases:
- Antitumor Activity : A study demonstrated that specific derivatives significantly inhibited tumor growth in vivo using chick chorioallantoic membrane assays, showcasing their potential as anticancer agents .
- Antimicrobial Effects : Some derivatives also exhibited antifungal activity against phytopathogenic fungi, indicating a broader spectrum of biological activity beyond anticancer effects .
Q & A
Q. Basic Research Focus
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors reaction progress and purity (>95%) .
- TLC (silica gel, ethyl acetate/hexane) is used for rapid screening of intermediates .
How can researchers resolve contradictory data in receptor binding assays?
Advanced Research Focus
Contradictions in CB1/CB2 selectivity may arise from:
- Receptor source variability (e.g., transfected vs. native cells).
- Assay conditions (e.g., GTPγS binding vs. radioligand displacement).
Solutions include: - Replicating experiments with standardized membrane preparations .
- Using inverse agonists (e.g., SR144528) to confirm CB2-specific activity .
What strategies improve synthetic yield and scalability?
Q. Advanced Research Focus
- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% .
- Nickel oxide nanoparticle catalysis enhances Friedländer annulation efficiency for quinoline intermediates .
Why is the trifluoromethyl group critical in derivatives of this compound?
Advanced Research Focus
The CF₃ group:
- Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Reduces oxidative metabolism via steric shielding of the quinolinone core .
- Modulates electron-withdrawing effects , stabilizing the isoxazolone ring against hydrolysis .
What future research directions are prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
